
2,5-Dibromo-2-methyl-2,3-dihydro-1H-1-benzothiophene-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dibromo-2-methyl-2,3-dihydro-1H-1-benzothiophene-1,1-dione is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of two bromine atoms and a methyl group, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-2-methyl-2,3-dihydro-1H-1-benzothiophene-1,1-dione typically involves the bromination of 2-methyl-2,3-dihydro-1H-1-benzothiophene-1,1-dione. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions usually require a controlled temperature to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,5-Dibromo-2-methyl-2,3-dihydro-1H-1-benzothiophene-1,1-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.
Oxidation Reactions: Oxidation can lead to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atoms.
Reduction: Reduced forms of the compound with different oxidation states.
Oxidation: Sulfoxides or sulfones as major oxidation products.
科学研究应用
2,5-Dibromo-2-methyl-2,3-dihydro-1H-1-benzothiophene-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用机制
The mechanism of action of 2,5-Dibromo-2-methyl-2,3-dihydro-1H-1-benzothiophene-1,1-dione involves its interaction with molecular targets through its bromine atoms and the thiophene ring. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2,5-Dibromo-1-methyl-1H-imidazole
- Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Uniqueness
2,5-Dibromo-2-methyl-2,3-dihydro-1H-1-benzothiophene-1,1-dione is unique due to its specific substitution pattern and the presence of both bromine atoms and a methyl group. This combination of features imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
属性
CAS 编号 |
63166-93-8 |
|---|---|
分子式 |
C9H8Br2O2S |
分子量 |
340.03 g/mol |
IUPAC 名称 |
2,5-dibromo-2-methyl-3H-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C9H8Br2O2S/c1-9(11)5-6-4-7(10)2-3-8(6)14(9,12)13/h2-4H,5H2,1H3 |
InChI 键 |
BBVMHDBUNBXXGP-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2=C(S1(=O)=O)C=CC(=C2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzene-1,2-diol](/img/structure/B14493699.png)

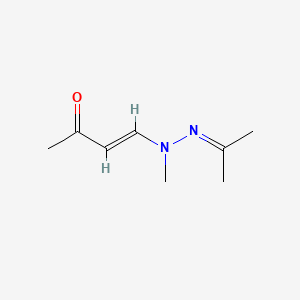
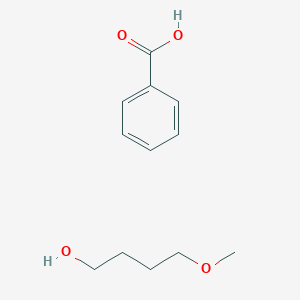
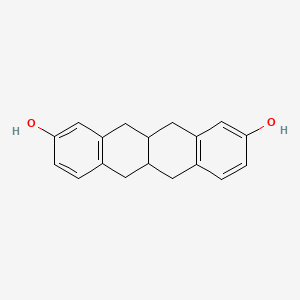
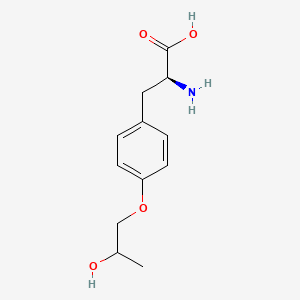
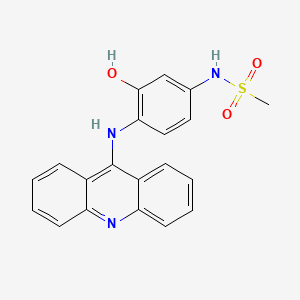

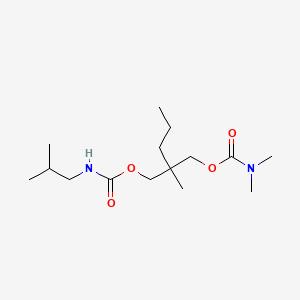
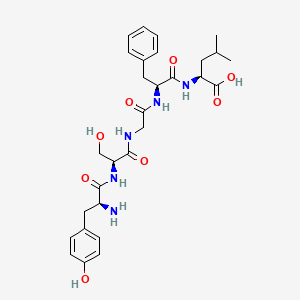
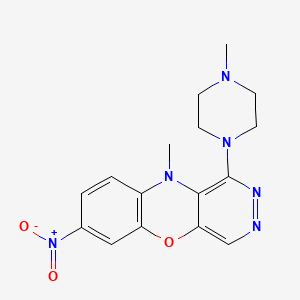
![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14493768.png)

![4-[2-(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14493789.png)
